molecular formula C21H16N2O4 B2985679 2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-methoxyphenyl)acetamide CAS No. 296266-35-8

2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-methoxyphenyl)acetamide

Cat. No. B2985679
CAS RN: 296266-35-8
M. Wt: 360.369
InChI Key: FLCKOXGBLGMRRA-UHFFFAOYSA-N
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Description

The compound is a derivative of isoquinoline-1,3-dione . Isoquinoline-1,3-dione compounds have attracted extensive attention from synthetic chemists .


Synthesis Analysis

Isoquinoline-1,3-dione compounds are synthesized using diverse methods employing acryloyl benzamides as key substrates . These methods involve different radical precursors, such as those containing carbon, sulphur, phosphorus, nitrogen, silicon, and bromine .


Chemical Reactions Analysis

The chemical reactions involving this compound could be diverse and depend on the conditions and reagents used. For instance, isoquinoline-1,3-dione compounds can be involved in radical cascade reactions .

Scientific Research Applications

Proteomics Research

This compound is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. It is used for the identification and quantification of proteins and their modifications, understanding the interactions within a proteome, and the analysis of protein folding and other structural properties .

Molecular Biology

In molecular biology, this compound serves as a reagent for DNA sequencing and amplification, gene expression analysis, and studying protein-DNA interactions. It’s particularly useful in assays that require a fluorescent probe or in the development of new biochemical assays .

Drug Discovery

The compound is involved in the early stages of drug discovery, especially in the development of high-throughput screening assays for new drug candidates. Its unique properties make it suitable for creating binding assays, which are critical in the pharmacokinetics and pharmacodynamics studies of new drugs .

Chemical Synthesis

In chemical synthesis, this compound is used as a building block for the synthesis of more complex organic molecules. It’s a key intermediate in the synthesis of various pharmaceuticals and is also used in the development of new synthetic methodologies .

Material Science

In material science, the compound finds application in the development of new materials with specific optical or electronic properties. It can be used in the creation of novel polymers or as a dopant in the fabrication of organic semiconductors .

Analytical Chemistry

Analytical chemists use this compound as a standard or reference material in chromatography, mass spectrometry, and spectroscopy. It helps in the calibration of instruments and in the development of new analytical techniques .

Biochemistry

Biochemists employ this compound in enzyme assays and studies of metabolic pathways. It can act as an inhibitor or activator of certain enzymes, thus helping to elucidate the mechanisms of enzyme action .

Neuroscience

In neuroscience, the compound is used in the study of nerve cell signaling and brain function. It may be used to modulate receptors or ion channels in neuronal cells, aiding in the understanding of neurological diseases and the development of neuropharmaceuticals .

Future Directions

The future research directions could involve finding simple, mild, green, and efficient synthetic methods for isoquinoline-1,3-dione compounds . Additionally, exploring their potential applications could be another area of interest.

properties

IUPAC Name

2-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O4/c1-27-15-10-8-14(9-11-15)22-18(24)12-23-20(25)16-6-2-4-13-5-3-7-17(19(13)16)21(23)26/h2-11H,12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLCKOXGBLGMRRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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